2-Fluoro-1-isopropoxy-3-methylbenzene
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Overview
Description
2-Fluoro-1-isopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of 2-Fluoro-1-isopropoxy-3-methylbenzene may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isopropoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or other substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-Fluoro-1-isopropoxy-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isopropoxy-3-methylbenzene involves its interactions with molecular targets and pathways within a given system. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-isopropoxy-2-methylbenzene
- 1-Fluoro-2-methylbenzene
- 2-Fluoro-1-methoxy-3-methylbenzene
Uniqueness
2-Fluoro-1-isopropoxy-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13FO |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-fluoro-1-methyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |
InChI Key |
KJZVESYOJDXPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C)F |
Origin of Product |
United States |
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